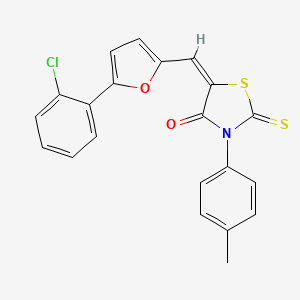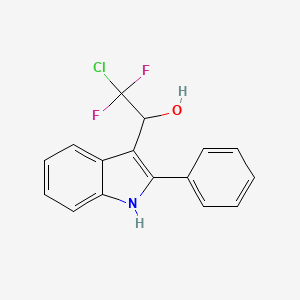
2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol, also known as C2F2I, is an organofluorine compound with a wide range of applications in scientific research. C2F2I is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a starting material for the synthesis of a variety of organofluorine compounds. C2F2I is a highly versatile compound with a wide range of applications in research and industry.
Applications De Recherche Scientifique
Enzymatic Synthesis
2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol is an example of chiral alcohols which are crucial intermediates in organic synthesis. A practical enzymatic process has been developed for the synthesis of similar chiral alcohols, utilizing ketoreductase (KRED) for the bioreduction of ketones to their corresponding chiral alcohols. This process demonstrates high conversion and enantioselectivity, offering an environmentally friendly and efficient method for producing such compounds (Guo et al., 2017).
Optical Resolution
The optical resolution of racemic compounds is a key step in the preparation of enantiomerically pure substances. Techniques such as lipase-catalyzed enantioselective acetylation have been applied to similar compounds, achieving high enantioselectivity and providing a method for separating and synthesizing enantiomerically enriched alcohols (Kato et al., 1995).
Coordination Chemistry
Compounds containing fluorine atoms, similar to 2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol, often exhibit unique reactivity and coordination properties. Studies have explored the coordination chemistry of such compounds, revealing complex structures and interactions that could be useful in designing new materials or catalysts (Tikhonova et al., 2009).
Synthesis of Liquid Crystalline Polysiloxanes
Fluorinated monomers, derived from similar chiral alcohols, have been synthesized and used in the production of side chain liquid crystalline polysiloxanes. These materials exhibit high smectogen properties and are influenced by the nature of the mesogenic core, indicating potential applications in advanced materials science (Bracon et al., 2000).
Biotransformation
Biotransformation using microbial cells offers a sustainable method for the synthesis of chiral intermediates. Strains capable of catalyzing the asymmetric reduction of ketones to chiral alcohols, similar to 2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol, have been isolated, demonstrating high enantioselectivity and providing an efficient route for the production of pharmaceutical intermediates (Miao et al., 2019).
Propriétés
IUPAC Name |
2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2NO/c17-16(18,19)15(21)13-11-8-4-5-9-12(11)20-14(13)10-6-2-1-3-7-10/h1-9,15,20-21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREZQAIEYAIZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C(F)(F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

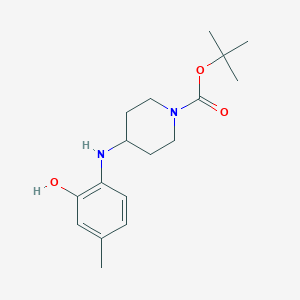
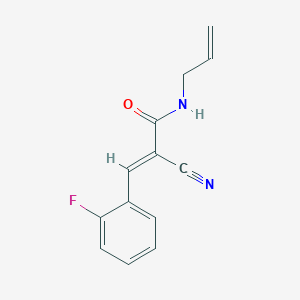
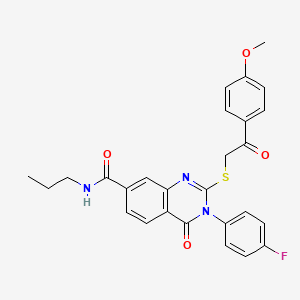
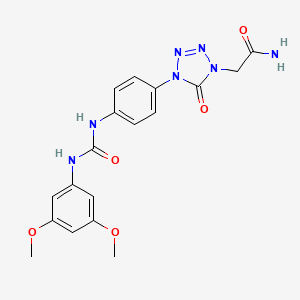
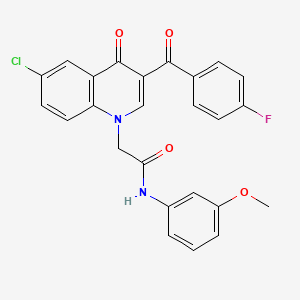
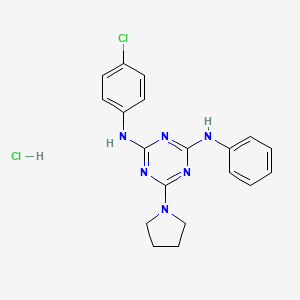
![2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2998542.png)
![6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2998543.png)
![8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B2998544.png)
![1-Cyclohexyl-4-[[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2998545.png)
![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2998546.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2998547.png)
![{6-Chloro-4-[(3-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2998549.png)
